(2-(4-Bromophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid
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Overview
Description
(2-(4-Bromophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bromophenyl group attached to an imidazo-benzothiazole core, with an acetic acid moiety. Its intricate structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo-benzothiazole core, followed by the introduction of the bromophenyl group and finally the acetic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Bromophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(2-(4-Bromophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research into its pharmacological properties aims to develop new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (2-(4-Bromophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological functions. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-(4-Bromophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid include other imidazo-benzothiazole derivatives with different substituents. Examples include:
- (2-(4-Chlorophenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid
- (2-(4-Methylphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetic acid
Uniqueness
What sets this compound apart is the presence of the bromophenyl group, which imparts unique reactivity and properties. This makes it particularly valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
81950-24-5 |
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Molecular Formula |
C17H11BrN2O2S |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazol-6-yl]acetic acid |
InChI |
InChI=1S/C17H11BrN2O2S/c18-12-4-2-11(3-5-12)13-9-20-14-6-1-10(8-16(21)22)7-15(14)23-17(20)19-13/h1-7,9H,8H2,(H,21,22) |
InChI Key |
MUQXABCCEIRXSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)CC(=O)O)SC3=N2)Br |
Origin of Product |
United States |
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